N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide
Description
N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane ring linked to a hydroxyethyl chain substituted with a 2,5-dimethylfuran moiety.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9-7-12(10(2)18-9)13(16)8-15-14(17)11-5-3-4-6-11/h7,11,13,16H,3-6,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUGGHDMRICGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2CCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of 2,5-dimethylfuran. This can be achieved through the catalytic conversion of fructose or glucose, which are abundant in nature . . The final step involves the formation of the cyclopentanecarboxamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reactions. Additionally, the purification and isolation of the final product would involve techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form alcohols or amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Melting Points and Structural Influences
Melting points vary significantly based on substituents and ring systems:
| Compound Name | Yield (%) | Melting Point (°C) | Core Structure | Key Substituent |
|---|---|---|---|---|
| N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) | 66 | 193–195 | Cyclopentanecarboxamide | Benzoyl |
| N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) | 59 | 158–161 | Cyclopentanecarboxamide | Phenoxyacetyl |
| N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclobutanecarboxamide (2.10) | 53 | 201–202 | Cyclobutanecarboxamide | 2-Aminobenzoyl |
- Cyclopentane vs. Cyclobutane : Cyclopentanecarboxamide derivatives (e.g., 2.12–2.14) generally exhibit lower melting points than cyclobutanecarboxamide analogs (e.g., 2.10), likely due to reduced ring strain and increased conformational flexibility .
- Substituent Effects: Electron-withdrawing groups (e.g., benzoyl in 2.14) enhance intermolecular interactions, leading to higher melting points compared to bulkier substituents like phenoxyacetyl (2.12) .
Analytical Data and Purity
All compounds were characterized via $ ^1H $ NMR and LC-MS, confirming structural integrity. For instance:
- N-(2-Isonicotinoylhydrazine-1-carbonothioyl)cyclobutanecarboxamide (2.11) showed distinct NMR signals for the pyridine ring (δ 8.6–7.2 ppm) and cyclobutane protons (δ 2.8–1.9 ppm) .
- Elemental analysis for N-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) matched theoretical values (C: 54.2%, H: 5.1%, N: 10.3%, S: 11.7%), indicating high purity .
Functional Group Implications
- Hydrazine-Carbonothioyl vs. Hydroxyethyl-Furan: The hydrazine-carbonothioyl group in the analogs may confer hydrogen-bonding capacity, whereas the hydroxyethyl-furan moiety in the target compound could enhance solubility or metabolic stability.
- Biological Relevance : While bioactivity data are absent in the evidence, hydrazine derivatives are often explored for antimicrobial or anticancer properties, whereas furan-containing compounds may exhibit antioxidant activity .
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound integrates a cyclopentanecarboxamide structure with a 2,5-dimethylfuran moiety. Its general formula can be represented as C₁₈H₂₃N₁O₃. The synthesis typically involves multi-step organic reactions that optimize yield and purity, focusing on controlling reaction conditions such as temperature and solvent choice.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The presence of the furan ring contributes to its potential as an anti-inflammatory and antimicrobial agent. Studies indicate that compounds with similar structures often exhibit significant activity against various inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β .
Anti-inflammatory Properties
Research has demonstrated that derivatives of cyclopentanecarboxamides can possess notable anti-inflammatory effects. For instance, a study on related compounds showed that several exhibited significant anti-inflammatory activity in rat models, with minimal cytotoxicity observed in human cell lines . This suggests that this compound may similarly provide therapeutic benefits without adverse cellular effects.
In Vitro and In Vivo Studies
- In Vitro Assays : Preliminary studies have indicated that this compound can modulate the synthesis of inflammatory mediators in macrophage cultures at non-cytotoxic concentrations. These studies employed enzyme-linked immunosorbent assays (ELISA) to quantify cytokine levels post-treatment with the compound .
- In Vivo Models : In animal models, similar compounds have been shown to reduce paw edema induced by complete Freund's adjuvant (CFA), suggesting potential applications in treating chronic inflammatory conditions .
Comparative Biological Activity Table
| Compound Name | Structure | Primary Activity | Cytotoxicity Level |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory | Low |
| 2-Alkyl-cyclopentanones | Varies | Analgesic & Anti-inflammatory | Minimal |
| (E)-2-Cyano-N,3-diphenylacrylamide | Varies | Anti-inflammatory | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
